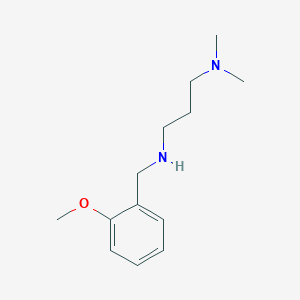

N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Methoxybenzyl)-2-(methylamino)acetamide is a compound with the empirical formula C11H16N2O2 and a molecular weight of 208.26 . N-(2-Methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes) are synthetic phenethylamine derivatives emerging on the global drug market and reported to be associated with untoward effects in people who use drugs .

Synthesis Analysis

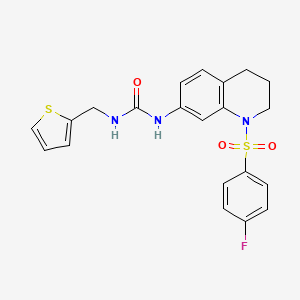

The synthesis of benzenesulfonamide derivatives, including those similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Benzenesulfonamides, including 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.

Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.

科学的研究の応用

Synthesis and Structure Analysis

Schiff bases derived from various benzaldehydes and diamines, including structures similar to N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine, have been synthesized and characterized. These compounds exhibit interesting structural properties, such as the coplanarity of the imino group (-C=N-) with the adjacent benzene ring and specific dihedral angles between the benzene rings. For example, a Schiff base compound synthesized from 3,4-dimethoxybenzaldehyde and characterized by FT-IR, 1H NMR spectroscopy, and single-crystal X-ray diffraction exhibited a dihedral angle of 86.868(27)° between the two benzene rings (Khalaji et al., 2013).

Catalytic Properties

Schiff bases and their metal complexes demonstrate catalytic activities. For instance, manganese(III) complexes incorporating Schiff base ligands showed relevant peroxidase activity, indicating their potential use in catalysis and enzymatic studies (Bermejo et al., 2017).

Magnetic Properties

Certain Schiff base complexes, especially those involving iron, exhibit magnetic properties. These properties are often influenced by the molecular geometry and the specific coordination of metal ions within the structure. For example, a dinuclear oxygen-bridged Schiff base iron(III) complex demonstrated weak antiferromagnetic exchange interaction between Fe(III) ions (Karahan et al., 2016).

Molecular Packing and Interactions

The molecular packing of Schiff base compounds is influenced by various interactions, such as C-H…π interactions and van der Waals contacts. These interactions affect the physical properties and stability of the crystals, which is crucial for their applications in material science and chemistry (Reglinski et al., 2004).

作用機序

Target of Action

N’-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine, also known as 25I-NBOMe, primarily targets the serotonin 5-HT 2A/2C receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

25I-NBOMe acts as a potent agonist for the 5-HT 2A/2C receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin. This heightened activity can result in significant changes in perception, thought processes, and mood, which are characteristic of hallucinogenic substances .

Biochemical Pathways

The activation of 5-HT 2A/2C receptors by 25I-NBOMe affects several neurotransmitter pathways. It has been observed to increase the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters play various roles in mood regulation, memory, learning, and motor control. The compound’s effect on these neurotransmitters contributes to its overall hallucinogenic activity .

Pharmacokinetics

It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . This allows it to exert its effects directly on the central nervous system. The compound’s bioavailability and pharmacokinetics can be influenced by factors such as dose, route of administration, and individual metabolic differences .

Result of Action

The activation of 5-HT 2A/2C receptors by 25I-NBOMe leads to a range of molecular and cellular effects. These include increased neurotransmitter release, altered neuronal firing rates, and changes in gene expression . At the behavioral level, these changes can manifest as hallucinations, altered perception, and changes in mood and cognition . Chronic administration of the compound has been observed to induce tolerance to its hallucinogenic effects and produce alterations in neurotransmission .

Action Environment

The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. These include the physiological state of the individual (such as their baseline neurotransmitter levels and receptor densities), as well as external factors such as stress and environmental stimuli. Furthermore, the compound’s effects can be modulated by other substances that the individual may have ingested, such as other drugs or medications .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-15(2)10-6-9-14-11-12-7-4-5-8-13(12)16-3/h4-5,7-8,14H,6,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUUTIRWUAPTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)

![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)